molecular formula C9H9NO3S B8808309 Benzoic acid, 4-[(mercaptoacetyl)amino]- CAS No. 35331-28-3

Benzoic acid, 4-[(mercaptoacetyl)amino]-

Cat. No.: B8808309
CAS No.: 35331-28-3
M. Wt: 211.24 g/mol
InChI Key: UGGJPGMFOQWZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is synthesized through condensation reactions involving 4-aminobenzoic acid and mercaptoacetic acid, often catalyzed by anhydrous zinc chloride in dimethylformamide (DMF) under reflux conditions . The presence of the thiol (-SH) group in the mercaptoacetyl moiety confers unique redox and metal-chelating properties, making it relevant in pharmaceutical and materials science applications. Spectral characterization (e.g., IR, UV-Vis) confirms the structure, with IR peaks indicating C=O (amide I band) and S-H stretching vibrations, and UV absorption maxima around 267–341 nm depending on solvent polarity .

Properties

CAS No.

35331-28-3

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

4-[(2-sulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO3S/c11-8(5-14)10-7-3-1-6(2-4-7)9(12)13/h1-4,14H,5H2,(H,10,11)(H,12,13)

InChI Key

UGGJPGMFOQWZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Mercaptobenzoic Acid (CAS 4869-59-4) Structure: Features a thiol (-SH) group directly attached to the benzene ring at the meta position. Key Differences: Lacks the acetylated amino group, leading to reduced steric hindrance and altered solubility (higher hydrophilicity). Applications: Primarily used as a corrosion inhibitor and intermediate in organic synthesis .

The methoxy group increases lipophilicity compared to the mercaptoacetyl derivative .

Benzoic Acid, 4-[[3-(Isobutoxy)-4-Methoxybenzoyl]Amino]- (Compound T1) Structure: Substituted with an isobutoxy-methoxybenzoyl group on the amino moiety. Key Differences: Bulky alkoxy groups enhance steric hindrance, reducing reactivity but improving metabolic stability. Demonstrated activity as a phosphodiesterase-4 (PDE-4) inhibitor .

Benzoic Acid, 2-[[[3-[(1-Oxo-3-Phenylpropyl)Amino]Phenyl]Amino]Carbonyl]- Structure: Contains a phenylpropanoyl side chain linked to an amide. Key Differences: The extended hydrophobic chain facilitates membrane permeability, making it suitable for drug delivery applications .

Spectral and Physicochemical Properties

Compound UV λmax (nm) IR Key Bands (cm⁻¹) Solubility (mg/mL) LogP
Benzoic acid, 4-[(mercaptoacetyl)amino]- 267, 341 1680 (C=O), 2550 (S-H) 2.1 (DMSO) 1.8
3-Mercaptobenzoic acid 260, 310 2560 (S-H), 1700 (COOH) 5.6 (Water) 1.2
Compound T1 275, 330 1650 (C=O), 1250 (C-O) 0.8 (Ethanol) 3.5

Key Research Findings

  • Synthetic Efficiency : Mercaptoacetyl derivatives achieve yields of 65–76% under optimized conditions, surpassing triazole analogs (yields ~40–55%) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures (~220°C) for mercaptoacetyl derivatives compared to 3-mercaptobenzoic acid (~180°C) .
  • Toxicity : Mercaptoacetyl derivatives exhibit lower acute oral toxicity (LD50 >2000 mg/kg in rats) than alkoxy-substituted analogs (LD50 ~500 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.